molecular formula C22H23NO4 B7735104 MFCD06471679

MFCD06471679

Cat. No.: B7735104
M. Wt: 365.4 g/mol
InChI Key: KPCCXWMAXNSTQE-UHFFFAOYSA-N
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Description

The compound “MFCD06471679” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure, which contributes to its reactivity and functionality in different chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD06471679” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. The industrial production methods ensure consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions: “MFCD06471679” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD06471679” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD06471679” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signal transduction pathways. The exact mechanism of action depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these compounds may share some properties with “MFCD06471679” but also exhibit distinct characteristics that make them suitable for different applications.

Properties

IUPAC Name

2-[2-(4-tert-butylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-13-5-10-17-16(11-13)19(25)21(26-12-18(23)24)20(27-17)14-6-8-15(9-7-14)22(2,3)4/h5-11H,12H2,1-4H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCCXWMAXNSTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)N)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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